![molecular formula C22H17NO4 B6045343 N-(3,4-dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide CAS No. 5816-33-1](/img/structure/B6045343.png)
N-(3,4-dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide
Overview
Description
N-(3,4-dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide, also known as DOF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Material Properties
- A novel series of aromatic polyamides, incorporating ether and bulky fluorenylidene groups, were synthesized using compounds structurally related to N-(3,4-dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide. These polyamides demonstrate high solubility in organic solvents and form transparent, flexible films. They exhibit high thermal stability, with no significant weight loss up to 450°C (Hsiao, Yang, & Lin, 1999).
Applications in Cancer Research
- Compounds structurally similar to N-(3,4-dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide were identified as novel apoptosis inducers. They have shown activity in inducing caspase and inhibiting cell growth in various cancer cell lines, indicating potential as anticancer agents (Kemnitzer et al., 2009).
Solid Phase Synthesis Applications
- 9-Hydroxy-9-(4-carboxyphenyl)fluorene, a structurally related compound, has been utilized as a linker for solid-phase synthesis, demonstrating potential in the synthesis of complex molecules (Henkel & Bayer, 1998).
Development of Novel Polyamides
- Electroactive polyamides with bis(diphenylamino)-fluorene units have been developed, showcasing excellent solubility, thermal stability, and dual-switching electrochromic and electrofluorescent properties. This indicates potential applications in advanced material science (Sun et al., 2016).
Synthesis of Heterocyclic Compounds
- The compound has been used in the synthesis of novel heterocyclic compounds, such as pyrazole derivatives, indicating its utility in the development of new chemical entities with potential biological activities (Prabhuswamy et al., 2016).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-9-oxofluorene-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c1-26-18-11-10-13(12-19(18)27-2)23-22(25)17-9-5-8-16-20(17)14-6-3-4-7-15(14)21(16)24/h3-12H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAUFYXRRITBQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364075 | |
Record name | ST4094605 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5816-33-1 | |
Record name | ST4094605 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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